molecular formula C11H12Cl3NO2 B15062680 2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide

2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide

Cat. No.: B15062680
M. Wt: 296.6 g/mol
InChI Key: IRVNXTIYCQVJGY-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide is a halogenated acetamide derivative characterized by a chloro-substituted acetamide backbone and a 2,6-dichloro-4-propoxyphenyl aromatic ring. These analogs share the core acetamide framework but differ in substituents on the phenyl ring (e.g., nitro, methoxy, hydroxy, or alkyl groups), which critically influence their physicochemical properties, biological activity, and applications .

Properties

Molecular Formula

C11H12Cl3NO2

Molecular Weight

296.6 g/mol

IUPAC Name

2-chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide

InChI

InChI=1S/C11H12Cl3NO2/c1-2-3-17-7-4-8(13)11(9(14)5-7)15-10(16)6-12/h4-5H,2-3,6H2,1H3,(H,15,16)

InChI Key

IRVNXTIYCQVJGY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide typically involves the reaction of 2,6-dichloro-4-propoxyphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Effects

Compound Name Substituents on Phenyl Ring Key Properties/Applications Reference
2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide 2,6-dichloro, 4-nitro High reactivity (nitro group); herbicidal precursor
2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide 2,6-dichloro, 4-methoxy Enhanced solubility (methoxy group); agrochemical use
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethyl, methoxymethyl Herbicide; inhibits plant cell division
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 4-chloro, 2,6-dichloro Pharmaceutical impurity (diclofenac-related)
2-Chloro-N-(2,6-diethyl-4-hydroxyphenyl)acetamide 2,6-diethyl, 4-hydroxy Mutagenic; toxic to human lymphocytes

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): The presence of chlorine or nitro groups increases electrophilicity, enhancing reactivity in herbicidal or pharmaceutical intermediates .
  • Electron-Donating Groups (e.g., OCH₃, OPr): Methoxy or propoxy groups improve solubility and bioavailability, making derivatives suitable for agrochemical formulations .
  • Alkyl Substituents (e.g., diethyl): Bulky alkyl groups (as in alachlor) enhance soil persistence and herbicidal activity by slowing metabolic degradation .

Physicochemical and Crystallographic Properties

  • Crystal Packing: highlights that N-substituted acetamides form hydrogen-bonded dimers (R²²(10) motifs), influencing solubility and melting points. The target compound’s propoxy group may disrupt packing, lowering melting points compared to nitro/methoxy analogs .
  • Stability: Chlorine substituents increase resistance to photodegradation, whereas hydroxy groups () promote oxidation, reducing environmental persistence .

Biological Activity

2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11H12Cl3NO2
  • Molar Mass : 296.58 g/mol
  • IUPAC Name : this compound

The compound exhibits biological activity primarily through its interaction with specific biological pathways. Its structural features suggest potential applications in both herbicidal and medicinal contexts:

  • Herbicidal Activity : The compound's chlorinated phenyl group is indicative of herbicidal properties, potentially acting on plant growth regulators or enzymes involved in plant metabolism.
  • Inhibition of Smooth Muscle Proliferation : Research indicates that compounds structurally related to this compound may inhibit smooth muscle cell proliferation, which is crucial in treating vascular occlusive diseases such as atherosclerosis .

Biological Activity Summary

Activity Type Description
HerbicidalPotential activity against various weeds due to structural similarity to known herbicides.
Anti-inflammatoryMay modulate inflammatory responses by inhibiting pathways associated with smooth muscle proliferation .
CardiovascularPotential use in treating conditions characterized by smooth muscle proliferation, such as restenosis and atherosclerosis .

Case Studies and Research Findings

  • Herbicidal Studies : In vitro studies have shown that similar compounds can effectively inhibit the growth of specific weed species, suggesting that this compound may possess similar properties.
  • Vascular Health : A study demonstrated that compounds inhibiting smooth muscle cell proliferation could significantly reduce the progression of atherosclerosis in animal models. The mechanism involves modulation of glycoproteins that regulate cellular responses to inflammation .
  • Adenosine Receptor Interaction : Research into related compounds has shown that modifications at specific positions can enhance or reduce efficacy at adenosine receptors, which are implicated in various physiological processes including inflammation and cell proliferation .

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